molecular formula C14H15N5O2S B277986 N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

Katalognummer B277986
Molekulargewicht: 317.37 g/mol
InChI-Schlüssel: HTQASRGQKCCJGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide, also known as MTTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTD is a small molecule inhibitor that targets the protein-protein interaction between two important proteins, MDM2 and p53, which are involved in the regulation of cell growth and apoptosis.

Wirkmechanismus

The mechanism of action of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that regulates cell growth and apoptosis. By inhibiting the interaction between MDM2 and p53, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide prevents the degradation of p53 and activates its function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been found to modulate the expression of various genes involved in cell growth and apoptosis, suggesting that it has a broad range of biological activities.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the regulation of cell growth and apoptosis. N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has also been found to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical development. However, one of the limitations of using N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments is its relatively low potency compared to other MDM2 inhibitors. This may limit its use in certain applications, such as in vivo studies.

Zukünftige Richtungen

There are several future directions for the research on N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One area of interest is the development of more potent MDM2 inhibitors based on the structure of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. This may lead to the discovery of new compounds with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in more detail, including its effects on other signaling pathways involved in cell growth and apoptosis. Finally, the clinical development of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide as a potential cancer therapy is an important future direction, which may involve the evaluation of its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a small molecule inhibitor that targets the MDM2-p53 interaction and has potential therapeutic applications in cancer treatment. Its specificity and low toxicity make it a valuable tool for studying the regulation of cell growth and apoptosis. However, its relatively low potency compared to other MDM2 inhibitors may limit its use in certain applications. Future research on N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide may lead to the discovery of new compounds with improved therapeutic properties and the development of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide as a potential cancer therapy.

Synthesemethoden

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide can be synthesized by a multi-step process involving the reaction of 2-methoxy-5-nitrophenylboronic acid with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine followed by coupling with propanoic acid chloride. The final product is obtained after purification using column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells. N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has also been found to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

Molekularformel

C14H15N5O2S

Molekulargewicht

317.37 g/mol

IUPAC-Name

N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

InChI

InChI=1S/C14H15N5O2S/c1-4-12(20)15-10-7-9(5-6-11(10)21-3)13-18-19-8(2)16-17-14(19)22-13/h5-7H,4H2,1-3H3,(H,15,20)

InChI-Schlüssel

HTQASRGQKCCJGT-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)OC

Kanonische SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.